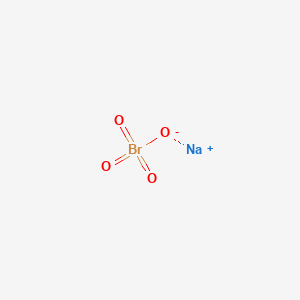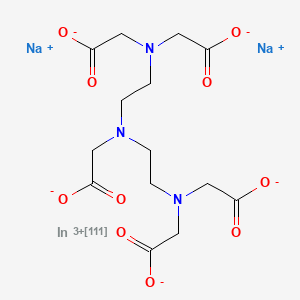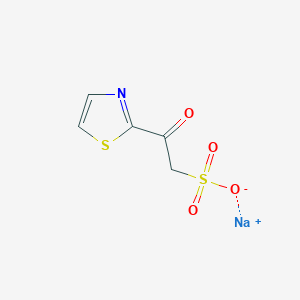
Sodium perbromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium perbromate is an inorganic compound composed of sodium ions and perbromate ions, with the chemical formula NaBrO₄. It is a white crystalline solid that is highly soluble in water. This compound is known for its strong oxidizing properties, making it a valuable reagent in various chemical processes .
Preparation Methods
Sodium perbromate can be synthesized through several methods:
-
Chemical Synthesis: : One common method involves reacting sodium bromate with fluorine and sodium hydroxide. The reaction proceeds as follows: [ \text{NaBrO}_3 + \text{F}_2 + 2 \text{NaOH} \rightarrow \text{NaBrO}_4 + 2 \text{NaF} + \text{H}_2\text{O} ] This method yields this compound along with sodium fluoride and water as by-products .
-
Electrochemical Synthesis: : Another method involves the electrochemical oxidation of bromate ions using conductive-diamond electrodes. This process requires high current densities and specific temperature conditions (20-30°C) to achieve efficient production of perbromate ions .
Chemical Reactions Analysis
Sodium perbromate undergoes various chemical reactions, primarily due to its strong oxidizing nature:
Oxidation Reactions: this compound can oxidize a wide range of organic and inorganic compounds. For example, it can oxidize bromide ions to bromine and further to bromate ions.
Reduction Reactions: In the presence of reducing agents, this compound can be reduced to sodium bromate or sodium bromide.
Substitution Reactions: this compound can participate in substitution reactions where the perbromate ion is replaced by other anions or functional groups.
Common reagents used in these reactions include fluorine, sodium hydroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium perbromate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and analytical chemistry. Its strong oxidizing properties make it suitable for various oxidation reactions.
Biology: this compound is used in biochemical assays and experiments that require controlled oxidation conditions.
Mechanism of Action
The mechanism of action of sodium perbromate involves its ability to act as a strong oxidizing agent. It can donate oxygen atoms to other compounds, thereby oxidizing them. This process involves the transfer of electrons from the oxidized compound to the perbromate ion, resulting in the formation of bromate or bromide ions. The specific molecular targets and pathways depend on the nature of the compounds being oxidized .
Comparison with Similar Compounds
Sodium perbromate can be compared with other similar compounds, such as:
Sodium Perchlorate (NaClO₄): Both are strong oxidizing agents, but sodium perchlorate has a lower reduction potential compared to this compound.
Sodium Periodate (NaIO₄): Sodium periodate is also a strong oxidizing agent, but it is less stable than this compound.
Sodium Bromate (NaBrO₃): Sodium bromate is a precursor to this compound and has weaker oxidizing properties.
The uniqueness of this compound lies in its high thermodynamic oxidizing power and stability at room temperature, which makes it a valuable reagent in various chemical processes .
Properties
IUPAC Name |
sodium;perbromate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLURAKRVQIPBCC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)(=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaBrO4, BrNaO4 |
Source


|
| Record name | sodium perbromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_perbromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187131 |
Source


|
| Record name | Sodium perbromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33497-30-2 |
Source


|
| Record name | Sodium perbromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033497302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium perbromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone](/img/structure/B1264752.png)
![4,8,12-Trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol](/img/structure/B1264753.png)





![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)
![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)

![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)


